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Compound of Interest

Compound Name: 2,6-Difluoro-3-iodobenzaldehyde
CAS No.: 1160573-18-1
Cat. No.: B1453290

Get Quote

Part 1: Executive Summary

2,6-Difluoro-3-iodobenzaldehyde (CAS: 1160573-18-1) is a high-value, polyfunctionalized
aromatic scaffold critical to modern medicinal chemistry. Its structural uniqueness lies in the

dense functionalization pattern: two fluorine atoms providing metabolic stability and lipophilic
modulation, a reactive aldehyde handle for heterocycle formation, and an iodine substituent
positioned for precision cross-coupling.

This guide serves as a definitive technical resource for synthesizing, handling, and deploying
this intermediate in drug discovery campaigns, specifically targeting kinase inhibitors and
agrochemical actives.

Part 2: Chemical Profile & Properties
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Property Data
IUPAC Name 2,6-Difluoro-3-iodobenzaldehyde
CAS Number 1160573-18-1

Molecular Formula

Molecular Weight 268.00 g/mol
SMILES 0O=CC1=C(F)C=CC(l)=C1F
Pale yellow solid or semi-solid (Low melting
Appearance .
point)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
2-8°C, under inert atmosphere (
Storage

/An), light-sensitive

Part 3: Robust Synthetic Methodology

While 2,6-difluorobenzaldehyde is commercially available, the introduction of iodine at the 3-
position requires precise regiocontrol. Direct electrophilic iodination often fails due to the
deactivating nature of the fluorine atoms. The most reliable, self-validating protocol utilizes
Directed Ortho Lithiation (DoL).

Mechanism & Rationale

e Protection: The aldehyde is protected as an acetal to prevent nucleophilic attack by the
lithiating agent.

« Lithiation: The C3 proton is acidic due to the inductive effect of the adjacent Fluorine (C2)
and the ortho-directing ability of the acetal group. However, the Fluorine effect dominates (

reduction).

e Quench: lodine is introduced as the electrophile.

Step-by-Step Protocol
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Step 1: Acetal Protection

o Reagents: 2,6-Difluorobenzaldehyde (1.0 eq), Ethylene glycol (1.2 eq), p-TsOH (cat.),
Toluene.

e Procedure: Reflux with a Dean-Stark trap to remove water. Monitor by TLC until aldehyde
spot disappears.

e Why: Protects the carbonyl from n-BuLi attack in Step 2.
Step 2: Regioselective Lithiation-lodination
» Reagents: Acetal intermediate (1.0 eq), n-BuLi (1.1 eq), THF (anhydrous), lodine (

, 1.2 eq).

» Conditions: -78°C under Argon.
e Procedure:
o Dissolve acetal in dry THF and cool to -78°C.

o Add n-BuLi dropwise.[1] The lithium coordinates to the fluorine and acetal oxygen,

directing deprotonation selectively at C3.
o Stir for 1 hour at -78°C.
o Add solution of

in THF.

o Warm to RT and quench with saturated
(to remove excess iodine).
Step 3: Deprotection

e Reagents: 3M HCI, THF.
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e Procedure: Stir the iodinated acetal in acidic THF at RT for 2 hours.

e Workup: Extract with EtOAc, wash with brine, dry over

o Validation:

NMR should show the aldehyde proton (~10.2 ppm) and a specific doublet-of-doublets
pattern in the aromatic region.

Step 3: Hydrolysis
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Figure 1: Synthetic workflow utilizing Directed Ortho Lithiation (DoL) for regioselective
iodination.

Part 4: Reactivity & Functionalization

The power of 2,6-difluoro-3-iodobenzaldehyde lies in its orthogonal reactivity. It possesses
three distinct "handles" that can be manipulated independently.

The lodine Handle (C3): Cross-Coupling

The C-I bond is highly reactive toward Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura,
Sonogashira, Buchwald-Hartwig).

o Selectivity: The iodine reacts significantly faster than the C-F bonds or the aldehyde (under
non-nucleophilic conditions).

» Application: Installation of aryl, heteroaryl, or alkynyl groups to extend the carbon skeleton.
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The Aldehyde Handle (C1): Condensation/Reductive
Amination

¢ Reductive Amination: Reaction with primary amines and
yields benzylamines.

o Wittig/Horner-Wadsworth-Emmons: Converts the aldehyde to olefins.

» Heterocycle Formation: Condensation with hydrazines or amidines to form pyrazoles or
pyrimidines.

The Fluorine Handles (C2/C6): Nucleophilic Aromatic
Substitution ()

» Electronic Activation: The aldehyde (electron-withdrawing) activates the ortho-fluorines for
displacement.

» Regioselectivity: The C2-fluorine is sterically crowded by the adjacent iodine (C3), making
the C6-fluorine slightly more accessible for nucleophilic attack by small nucleophiles, though
mixtures often occur.

o Validation: Use

NMR to monitor displacement; the shift of the remaining fluorine will change distinctively.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453290?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Reductive Amination
(Benzylamines)

Suzuki Coupling
h3)4 (C3-Any)

OH)?2
4

2,6-Difluoro-3-
iodobenzaldehyde

eat = =
H » 4Ph3P=CH-R

SNAr Displacement
(C6-Amino/Alkoxy)

Wittig Olefination
(Styrenes)

Click to download full resolution via product page

Figure 2: Divergent synthetic pathways available from the core scaffold.

Part 5: Applications in Drug Discovery

Kinase Inhibitors: The 2,6-difluoro motif is frequently used to lock the conformation of the
phenyl ring via intramolecular hydrogen bonding or steric repulsion, ensuring the inhibitor fits
into the ATP-binding pocket of kinases (e.g., MEK, EGFR). The iodine serves as a vector to
attach a "tail" group that interacts with the solvent-exposed region of the enzyme.

Case Study Logic:

Start: 2,6-Difluoro-3-iodobenzaldehyde.

Step A: Reductive amination to install a solubilizing amine tail.

Step B: Suzuki coupling at C3 to attach the hinge-binding heterocycle.

Result: A fully elaborated Type Il kinase inhibitor.
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Part 6: Safety & Handling (MSDS Summary)

» Hazards:
o H315/H319: Causes skin and serious eye irritation.
o H335: May cause respiratory irritation.
» Handling:
o Use only in a chemical fume hood.
o Wear nitrile gloves and safety goggles.

o lodine Sensitivity: Compounds with C-I bonds can liberate free iodine upon prolonged light
exposure, turning samples purple/brown. Store in amber vials wrapped in foil.

o Spill Response: Absorb with inert material (vermiculite). If iodine is liberated, treat the
surface with dilute sodium thiosulfate solution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [2,6-Difluoro-3-iodobenzaldehyde structure].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1453290/docs#2-6-difluoro-3-iodobenzaldehyde-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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